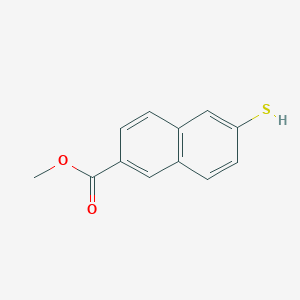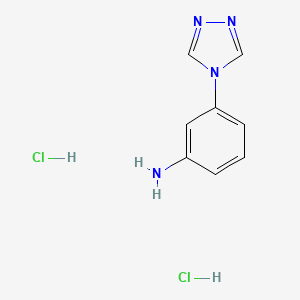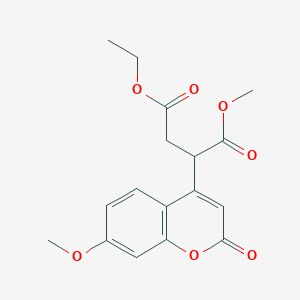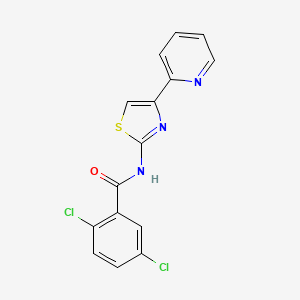![molecular formula C21H22N8O B2807232 2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2177060-27-2](/img/structure/B2807232.png)
2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which these reactions occur .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Heterocyclic Chemistry Innovations
Research in heterocyclic chemistry has led to the synthesis of new triazolopyridines, pyridotriazines, and pyridotriazepines incorporating chromone moieties, suggesting a wide range of possible applications in designing compounds with specific properties. These studies focus on exploring the chemistry of nitrogen-containing heterocycles, which are essential frameworks in many biologically active compounds (Abdel-Megid, et al., 2013).
Pharmacological Potential
The synthesis and pharmacological evaluation of novel derivatives related to the mentioned compound have been explored, revealing significant antimicrobial activities. This underscores the potential of such structures in developing new therapeutic agents (Suresh, Lavanya, Rao, 2016).
Antimicrobial Activity
Investigations into the antimicrobial efficacy of chromone-linked 2-pyridone fused with triazoles, triazines, and triazepines have shown promising results. These compounds have been found to exhibit high activities against various microorganisms, highlighting their potential in addressing resistance issues (Ali, Ibrahim, 2010).
Inhibitory Effects on Xanthine Oxidoreductase
FYX-051, a related compound, has demonstrated potent inhibitory effects on xanthine oxidoreductase, offering insights into the design of inhibitors targeting metabolic disorders. This suggests a methodological approach to developing treatments for conditions like hyperuricemia (Matsumoto, et al., 2011).
Serotonin Receptor Antagonism
The development of novel serotonin 5-HT3 receptor antagonists through microwave-assisted synthesis of related compounds provides a foundation for creating new treatments for disorders associated with this receptor, such as irritable bowel syndrome and anxiety (Mahesh, Perumal, Pandi, 2004).
Antioxidant and Antimicrobial Activities
Research into new derivatives has highlighted not only their antimicrobial but also antioxidant properties, offering dual-functional applications for these compounds in medical and material science (Bassyouni, et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c22-11-17-10-16-2-1-3-18(16)25-21(17)27-8-6-15(7-9-27)12-28-20(30)5-4-19(26-28)29-14-23-13-24-29/h4-5,10,13-15H,1-3,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWDQOUUJPEDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2807153.png)

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2807155.png)
![(1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde](/img/structure/B2807157.png)


![Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B2807160.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2807161.png)
![Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2807162.png)
![2-[(3-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2807167.png)
![(E)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2807168.png)